

# Application Notes and Protocols for ACBI1-Mediated Targeted Protein Degradation In Vivo

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## Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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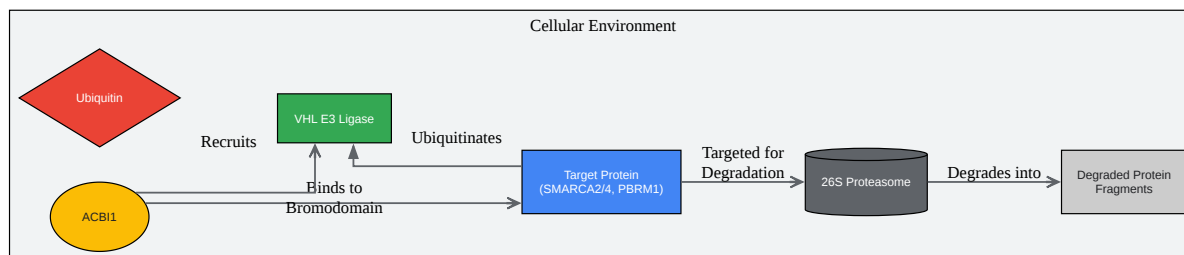
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ACBI1** is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3] As a heterobifunctional molecule, **ACBI1** links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the bromodomains of its target proteins. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3] These application notes provide a comprehensive overview of **ACBI1**, including its mechanism of action, key in vitro data, and detailed protocols for its application in in vivo models of cancer.

## Mechanism of Action

**ACBI1** operates through the PROTAC mechanism to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. The molecule simultaneously binds to the bromodomain of the target proteins (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ubiquitin ligase, forming a ternary complex.[1][2][3] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome. The degradation of these key chromatin remodeling proteins can lead to anti-proliferative effects and apoptosis in cancer cells that are dependent on their activity.[1][4]



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Caption: Mechanism of **ACBI1**-mediated targeted protein degradation.

## Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activity of **ACBI1** in various cancer cell lines.

Table 1: In Vitro Degradation Potency of **ACBI1**

| Cell Line | Target Protein | DC50 (nM) | Treatment Time | Reference |
|-----------|----------------|-----------|----------------|-----------|
| MV-4-11   | SMARCA2        | 6         | 18 h           | [1][5]    |
| MV-4-11   | SMARCA4        | 11        | 18 h           | [1][5]    |
| MV-4-11   | PBRM1          | 32        | 18 h           | [1][5]    |
| NCI-H1568 | SMARCA2        | 3.3       | 18 h           | [5]       |
| NCI-H1568 | PBRM1          | 15.6      | 18 h           | [5]       |

Table 2: In Vitro Anti-proliferative Activity of **ACBI1**

| Cell Line | IC50 (nM) | Treatment Time | Reference |
|-----------|-----------|----------------|-----------|
| MV-4-11   | 29        | 3-7 days       | [6]       |
| NCI-H1568 | 68        | 3-7 days       | [6]       |
| SK-MEL-5  | 77        | 3 days         | [1]       |

Table 3: In Vivo Pharmacokinetic Parameters of **ACBI1**

| Species | Dose (mg/kg) | Route | Key Parameters                                   | Reference |
|---------|--------------|-------|--|-----------|
| Mouse   | 5            | i.v.  | CL = 7.3% QH,<br>MRT = 0.8 h, Vss<br>= 0.32 L/kg | [7]       |
| Mouse   | 5            | s.c.  | Tmax = 0.33 h, F<br>= 100%                       | [7]       |
| Rat     | 5            | i.v.  | CL = 93% QH,<br>MRT = 2.8 h, Vss<br>= 12 L/kg    | [7]       |
| Rat     | 5            | s.c.  | Tmax = 1.5 h, F<br>= 100%                        | [7]       |

CL: Clearance; F: Bioavailability; MRT: Mean Residence Time; QH: Liver Blood Flow; Tmax: Time to maximum concentration; Vss: Volume of distribution at steady state.

## Experimental Protocols

### In Vitro Western Blotting for Protein Degradation

This protocol describes the methodology to assess the degradation of target proteins in cultured cells following **ACBI1** treatment.

Materials:

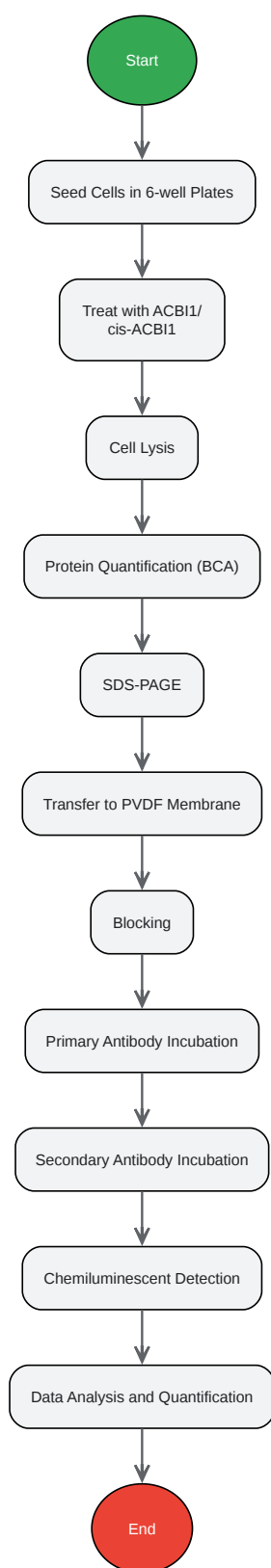
- **ACBI1**

- cis-**ACBI1** (negative control)
- Cell culture medium and supplements
- MV-4-11 or other sensitive cell lines
- DMSO
- PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare a serial dilution of **ACBI1** and the negative control cis-**ACBI1** in DMSO. Treat the cells with the desired concentrations of the compounds for the specified duration (e.g., 18 hours).
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:

- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.



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Caption: Workflow for in vitro protein degradation analysis.

## In Vivo Tumor Xenograft Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy and pharmacodynamics of **ACBI1** in a subcutaneous xenograft model using a sensitive cell line such as MV-4-11 (acute myeloid leukemia).

### Materials:

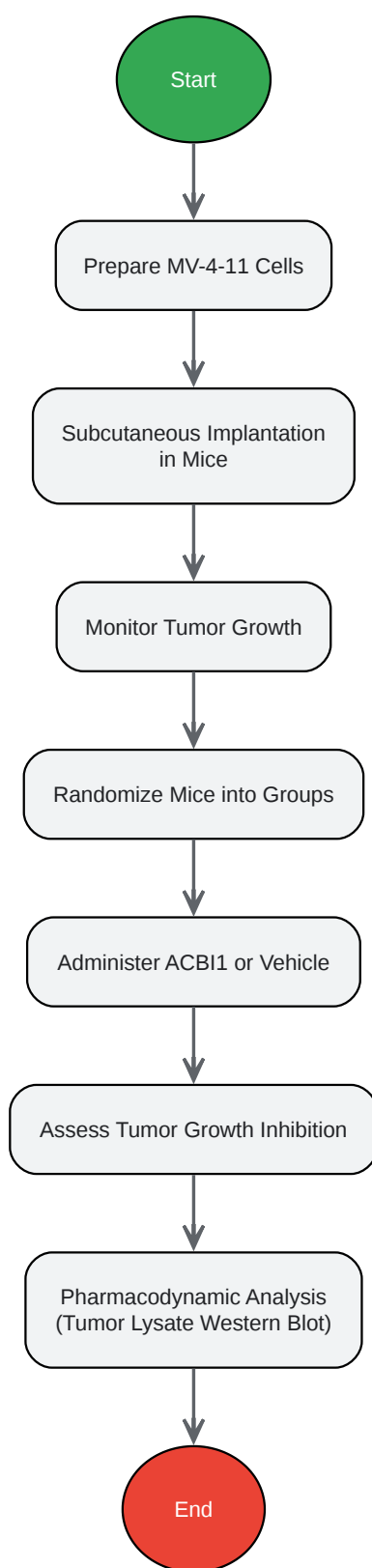
- **ACBI1**
- Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- MV-4-11 cells
- Matrigel
- Immunocompromised mice (e.g., NOD/SCID)
- Calipers for tumor measurement
- Syringes and needles for injection
- Anesthesia

### Procedure:

- Cell Preparation and Implantation:
  - Culture MV-4-11 cells under standard conditions.
  - On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells per 100  $\mu\text{L}$ .[\[8\]](#)
  - Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the right flank of each mouse.[\[8\]](#)
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers twice weekly.[\[8\]](#) The tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .[\[8\]](#)

- When the mean tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.[\[8\]](#)
- **ACBI1 Administration:**
  - Prepare the **ACBI1** formulation at the desired concentration.
  - Administer **ACBI1** to the treatment group via the desired route (e.g., subcutaneous or intravenous injection) at a specified dose and schedule (e.g., 5 mg/kg, once daily).
  - Administer the vehicle to the control group following the same schedule.
- **Efficacy Assessment:**
  - Continue to monitor tumor volume and body weight throughout the study.
  - The primary efficacy endpoint is the inhibition of tumor growth, which can be expressed as the percentage of tumor growth inhibition (%TGI).
- **Pharmacodynamic Analysis:**
  - At the end of the study, or at specified time points after the last dose, euthanize a subset of mice from each group.
  - Excise the tumors and snap-freeze them in liquid nitrogen for subsequent analysis.
  - Prepare tumor lysates and perform Western blotting as described in the in vitro protocol to assess the degradation of SMARCA2, SMARCA4, and PBRM1 in the tumor tissue.





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Caption: Workflow for an in vivo tumor xenograft study.

## Conclusion

**ACBI1** is a valuable research tool for studying the biological consequences of BAF complex degradation. Its potent and selective degradation of SMARCA2, SMARCA4, and PBRM1 provides a means to investigate the roles of these proteins in cancer and other diseases. The protocols provided here offer a framework for utilizing **ACBI1** in both in vitro and in vivo settings to advance our understanding of BAF complex biology and to explore its therapeutic potential. For researchers interested in a more orally bioavailable tool compound for in vivo studies, the successor molecule ACBI2 may also be considered.[9]

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